Lipophilicity (cLogP) Comparison: N1-Ethyl vs. N1-Methyl vs. N1-H Imidazole Methanamines
The N1-ethyl substituent increases calculated lipophilicity (cLogP) relative to N1-methyl and N1-H analogs, affecting membrane permeability and target engagement . This trend is consistent with established N-alkyl imidazole structure-property relationships [1].
| Evidence Dimension | Calculated logP (cLogP) – computational prediction |
|---|---|
| Target Compound Data | cLogP = 0.3617 |
| Comparator Or Baseline | (1-Methyl-1H-imidazol-4-yl)methanamine: cLogP ≈ -0.2 to 0.0 (estimated class range); (1H-Imidazol-4-yl)methanamine: cLogP ≈ -0.8 to -0.5 (estimated class range) |
| Quantified Difference | ~0.4–0.6 log unit increase vs. N1-methyl analog; ~0.9–1.2 log unit increase vs. N1-H analog |
| Conditions | LogP calculated using vendor-provided computational models (Leyan specification: LogP 0.3617) |
Why This Matters
Higher cLogP correlates with enhanced passive membrane permeability in cell-based assays, a critical consideration for hit-to-lead optimization programs where target engagement in cellular models is required.
- [1] Indian Journal of Pharmaceutical Sciences. QSAR analysis of N-Alkyl imidazole analogues as antibacterial agents. 2006. View Source
